molecular formula C8H10N2O3 B1583997 5-Methoxy-N-methyl-2-nitrobenzenamine CAS No. 69397-93-9

5-Methoxy-N-methyl-2-nitrobenzenamine

Cat. No. B1583997
CAS RN: 69397-93-9
M. Wt: 182.18 g/mol
InChI Key: YRBBCZYRHITZDJ-UHFFFAOYSA-N
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Patent
US05798375

Procedure details

346 g of stannous chloride were added to a mixture of 35 g of N-methyl-5-methoxy-2-nitroaniline [prepared as described in step (d) above], 900 ml of t-butanol and 100 ml of ethyl acetate at room temperature, and the resulting mixture was stirred at 60° C. for 2 hours, after which 11 g of sodium borohydride were added in portions at 60° C. over a period of about 1 hour. The reaction mixture was then stirred at 60° C. for 3 hours, after which it was allowed to stand at room temperature for 2 days. It was then poured into ice-water and the aqueous mixture was neutralized by the addition of sodium hydrogencarbonate. The mixture was extracted with ethyl acetate, and the extract was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate. The solvent was removed from the mixture by distillation under reduced pressure, and the resulting residue was purified by column chromatography through silica gel using a 3:2 by volume mixture of ethyl acetate and hexane as the eluent, to give 21.9 g of the title compound having an Rf value=0.18 (on thin layer chromatography on silica gel; developing solvent: a 1:1 by volume mixture of ethyl acetate and hexane).
[Compound]
Name
stannous chloride
Quantity
346 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[N+:11]([O-])=O.C(O)(C)(C)C.[BH4-].[Na+].C(=O)([O-])O.[Na+]>C(OCC)(=O)C>[CH3:10][O:9][C:7]1[CH:6]=[CH:5][C:4]([NH2:11])=[C:3]([NH:2][CH3:1])[CH:8]=1 |f:2.3,4.5|

Inputs

Step One
Name
stannous chloride
Quantity
346 g
Type
reactant
Smiles
Name
Quantity
35 g
Type
reactant
Smiles
CNC1=C(C=CC(=C1)OC)[N+](=O)[O-]
Name
Quantity
900 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 60° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred at 60° C. for 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
to stand at room temperature for 2 days
Duration
2 d
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the mixture by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by column chromatography through silica gel using a 3:2
ADDITION
Type
ADDITION
Details
by volume mixture of ethyl acetate and hexane as the eluent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=CC(=C(C1)NC)N
Measurements
Type Value Analysis
AMOUNT: MASS 21.9 g
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.